Verbenone

Semiochemistry Entomology Pest Management

Verbenone (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one; CAS 18309-32-5) is a monoterpene ketone that occurs naturally in various plants and is a key semiochemical in bark beetle ecology. It functions primarily as an anti-aggregation pheromone, disrupting the attraction of several economically important bark beetle species to their aggregation pheromones.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 18309-32-5
Cat. No. B600774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbenone
CAS18309-32-5
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2CC1C2(C)C
InChIInChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1
InChIKeyDCSCXTJOXBUFGB-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Verbenone (CAS 18309-32-5): Terpene Ketone Semiochemical Procurement Guide


Verbenone (4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one; CAS 18309-32-5) is a monoterpene ketone that occurs naturally in various plants and is a key semiochemical in bark beetle ecology [1]. It functions primarily as an anti-aggregation pheromone, disrupting the attraction of several economically important bark beetle species to their aggregation pheromones [2]. The compound exists as two enantiomers, (1S)-(−)-verbenone and (1R)-(+)-verbenone, which exhibit differential biological activities [3]. Verbenone is widely employed in forest pest management, particularly against mountain pine beetle (Dendroctonus ponderosae) and western pine beetle (Dendroctonus brevicomis), and is also used as a chiral building block in asymmetric synthesis [4].

Verbenone (CAS 18309-32-5): Why In-Class Compound Substitution Is Not Straightforward


Generic substitution of verbenone with other terpenes or semiochemicals is not feasible due to pronounced differences in enantiomer-specific bioactivity, species-specific efficacy, and formulation-dependent release profiles. For instance, the anti-aggregation effect of verbenone is highly dependent on its enantiomeric purity, with (1R)-(+)-verbenone often demonstrating superior repellency compared to (1S)-(−)-verbenone in certain beetle species [1]. Furthermore, field trials reveal that verbenone alone does not provide protection against all beetle species (e.g., ambrosia beetles) and may require combination with other compounds or be outperformed by alternatives like permethrin or acetophenone depending on the target pest [2][3]. These nuances underscore the necessity of selecting the specific verbenone enantiomer and formulation based on quantitative, comparative performance data rather than relying on class-level assumptions.

Verbenone (CAS 18309-32-5): Quantifiable Comparative Evidence for Scientific Selection


Enantiomer-Dependent Repellency in Pityophthorus juglandis: (R)-(+)-Verbenone Superior to (S)-(-)-Verbenone

In trap assays targeting the walnut twig beetle (Pityophthorus juglandis), (R)-(+)-verbenone demonstrated significantly higher repellency than (S)-(-)-verbenone [1]. The study directly compared the two enantiomers, quantifying their effect on reducing trap catches relative to untreated controls.

Semiochemistry Entomology Pest Management

Verbenone Vapor Toxicity Against German Cockroach (Blattella germanica) Compared to Other Monoterpenoids

In vapor phase toxicity bioassays against adult female German cockroaches (Blattella germanica), verbenone exhibited the highest toxicity among a panel of 43 monoterpenoids and 2 sesquiterpenoids [1]. The study provides a direct, quantitative comparison of LC50 values for multiple compounds.

Insect Toxicology Fumigant Activity Monoterpenoids

Verbenone vs. Permethrin and Methyl Salicylate for Ambrosia Beetle (Xylosandrus spp.) Control

A 2025 study compared the efficacy of verbenone (alone or combined with methyl salicylate) against permethrin for reducing ambrosia beetle attacks on ethanol-infused maple bolts [1]. The results clearly show that verbenone, unlike permethrin, was ineffective in this specific context.

Ambrosia Beetle Management Ornamental Nursery Semiochemical vs. Pyrethroid

Comparative Anti-Attractant Efficacy: Verbenone, Acetophenone, and Fenchyl Alcohol Against Western Pine Beetle

A field study in northern California directly compared the ability of verbenone, acetophenone, and fenchyl alcohol to reduce trap catches of the western pine beetle (Dendroctonus brevicomis) when added to aggregation pheromone-baited traps [1]. While both verbenone and acetophenone were effective, acetophenone offered a distinct advantage regarding natural enemy conservation.

Bark Beetle Management Anti-attractant Dendroctonus brevicomis

Enantiomer-Specific Electrophysiological Dose-Response in Dendroctonus valens

Electroantennogram (EAG) assays on the red turpentine beetle (Dendroctonus valens) revealed a distinct difference in the dose-response profiles of the two verbenone enantiomers [1]. The study quantifies the antennal response amplitude to increasing doses.

Electroantennography Dose-Response Semiochemistry

Antimicrobial Activity of Verbenone Enantiomers: No Difference Observed

A 2021 study evaluated the antimicrobial activity of verbenone enantiomers against clinically relevant bacterial and fungal strains [1]. The study found no difference in antibacterial activity between the two enantiomers, contrasting with findings for other bioactivities.

Antimicrobial Chirality Bioactivity

Verbenone (CAS 18309-32-5): Evidence-Based Application Scenarios for Procurement and Research


Precision Management of Walnut Twig Beetle (Pityophthorus juglandis) in Walnut Orchards

Procurement should prioritize (R)-(+)-verbenone over (S)-(-)-verbenone for formulating repellent dispensers targeting P. juglandis. Field data demonstrates that (R)-(+)-verbenone reduces trap catches by 84%, compared to a 66% reduction for the (S)-(-)-enantiomer [1]. The compound is most effectively deployed in combination with trans-conophthorin and (R)-(+)-limonene for maximum repellency [1]. This application is directly supported by comparative trap assay evidence and is not based on general assumptions about the compound class.

Exploratory Research as a Vapor-Phase Fumigant Against Urban Pests

Verbenone may be considered as a lead compound or comparative standard in the development of novel fumigants for synanthropic insects like the German cockroach (Blattella germanica). It demonstrated superior vapor-phase toxicity (24-h LC50 of 11.48 mg/L air) compared to a panel of common monoterpenoids including (-)-alpha-thujone (18.43 mg/L) and linalool (26.20 mg/L) [2]. This data positions verbenone as a potent, volatile monoterpenoid with potential for use in controlled environments or as a benchmark for evaluating new fumigant candidates.

Forest Pest Management: Protecting High-Value Pines from Mountain Pine Beetle (Dendroctonus ponderosae)

Verbenone is a proven tool for area-wide and individual tree protection of whitebark (Pinus albicaulis) and limber pines (Pinus flexilis) from mountain pine beetle attack. Both verbenone-alone and verbenone + green leaf volatile (GLV) formulations significantly increase the proportion of trees escaping mass attack compared to untreated controls [3]. While both formulations are effective, verbenone + GLV blends showed a trend toward higher absolute protection levels and a 40% greater reduction in beetle catch at peak flight, suggesting a potential for enhanced efficacy that warrants consideration despite higher verbenone cost [3].

Chiral Building Block for Asymmetric Synthesis

Optically active verbenone, particularly (1R,5R)-(+)-verbenone, serves as a valuable chiral pool starting material for the enantioselective synthesis of complex natural products, including neo-trans-clerodanes [4]. Its rigid bicyclic framework and defined stereocenters make it a versatile scaffold for constructing chiral intermediates. Procurement for this purpose requires careful attention to enantiomeric excess, which is typically determined by GC analysis on a chiral stationary phase [5].

Technical Documentation Hub

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39 linked technical documents
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